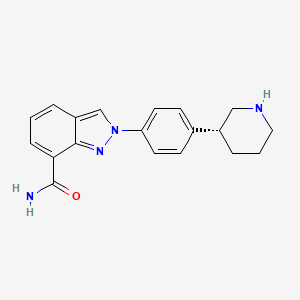

MK-4827 (R-enantiomer)

描述

尼拉帕利 R-对映体是一种强效且高度选择性的聚ADP核糖聚合酶 1 (PARP1) 和聚ADP核糖聚合酶 2 (PARP2) 抑制剂。它主要用于治疗上皮性卵巢癌、输卵管癌或原发性腹膜癌。 该化合物以其通过抑制负责 DNA 修复的酶而在癌细胞中诱导细胞毒性的能力而闻名 .

准备方法

合成路线和反应条件

尼拉帕利 R-对映体的合成涉及几个关键步骤,从硝基苯甲酸开始。该过程包括酯化、甲基加氢甲酰化、席夫碱反应、环化、酰胺化、BOC 脱保护和手性拆分。 该方法效率高、操作简便、所需设备最少,适合工业化生产 .

工业生产方法

尼拉帕利 R-对映体的工业化生产遵循类似的合成路线,但规模更大。 该工艺经过优化,以确保高纯度和高产率,最终产品纯度超过 91% .

化学反应分析

反应类型

尼拉帕利 R-对映体经历各种化学反应,包括:

氧化: 涉及添加氧气或去除氢。

还原: 涉及添加氢或去除氧。

取代: 涉及用另一种原子或原子团取代一个原子或原子团。

常用试剂和条件

这些反应中常用的试剂包括强酸、强碱和氧化剂或还原剂 。条件根据所进行的具体反应而异。

形成的主要产物

这些反应形成的主要产物取决于所用的具体试剂和条件。 例如,氧化反应可能会产生氧化衍生物,而还原反应可能会产生化合物的还原形式 .

科学研究应用

Efficacy in Cancer Treatment

1. Radiosensitization : Niraparib has been shown to enhance the effectiveness of radiation therapy. In vitro studies demonstrated that it radiosensitized human tumor cells from lung, breast, and prostate cancers by converting single-strand breaks into lethal double-strand breaks during DNA replication. This effect was independent of the p53 status of the tumor cells .

2. Preclinical Studies :

- In Vivo Models : In animal models, niraparib administered at doses like 50 mg/kg significantly increased survival rates and reduced tumor load in BRCA mutant breast cancer xenografts. However, it was less effective in certain BRCA wild-type models .

- Cell Line Sensitivity : Niraparib exhibited potent anti-tumor activity across various cancer cell lines with BRCA mutations, showing IC50 values in the low nanomolar range (approximately 10-100 nM) for cell proliferation inhibition .

Clinical Applications

1. Ovarian Cancer : Niraparib has been approved for maintenance treatment in patients with recurrent ovarian cancer who are responding to platinum-based chemotherapy. Clinical trials have demonstrated improved progression-free survival rates compared to placebo .

2. Combination Therapies :

- With Chemotherapy : Studies have indicated that combining niraparib with other chemotherapeutic agents can enhance therapeutic efficacy. For instance, its combination with temozolomide showed promise in glioblastoma models .

- With Radiation Therapy : The drug's ability to sensitize tumors to radiation suggests its potential role in combination regimens for various cancers .

Case Studies

作用机制

尼拉帕利 R-对映体通过抑制聚ADP核糖聚合酶 1 和聚ADP核糖聚合酶 2 的活性发挥其作用。这些酶在修复 DNA 中的单链和双链断裂中起着至关重要的作用。 通过抑制这些酶,尼拉帕利 R-对映体在癌细胞中诱导细胞毒性,导致细胞死亡 .

相似化合物的比较

类似化合物

尼拉帕利 S-对映体: 尼拉帕利的另一种对映体,它也抑制 PARP1 和 PARP2,但效力和代谢清除率不同.

奥拉帕利: 另一种用于治疗卵巢癌的 PARP 抑制剂.

鲁卡帕利: 一种在癌症治疗中具有类似应用的 PARP 抑制剂.

独特性

尼拉帕利 R-对映体因其作为 PARP1 和 PARP2 抑制剂的高度选择性和效力而独一无二。 与 S-对映体相比,它具有较低的体外代谢清除率,使其成为治疗用途更稳定、更有效的化合物 .

生物活性

MK-4827, also known as Niraparib, is a potent inhibitor of poly (ADP-ribose) polymerase (PARP), which plays a critical role in DNA repair mechanisms. The R-enantiomer of MK-4827 has garnered attention for its biological activity, particularly in the context of cancer therapy, especially for tumors with BRCA1 and BRCA2 mutations. This article explores the biological activity of MK-4827 (R-enantiomer), detailing its mechanisms of action, efficacy in various cancer models, and pharmacokinetic properties.

MK-4827 functions primarily by inhibiting PARP enzymes, which are essential for repairing single-strand DNA breaks through the base-excision repair pathway. By blocking PARP activity, MK-4827 induces an accumulation of DNA damage, leading to increased genomic instability and ultimately apoptosis in cancer cells.

Key Inhibitory Potencies

- PARP1 Inhibition : IC50 = 3.8 nM

- PARP2 Inhibition : IC50 = 2.1 nM

- Whole Cell Assay : EC50 = 4 nM

- Cancer Cell Proliferation : CC50 ranges from 10 to 100 nM depending on the cell line .

In Vitro Studies

In vitro studies have demonstrated that MK-4827 effectively inhibits the proliferation of BRCA1/2-deficient cancer cell lines. For instance:

- MDA-MB-436 (Breast Cancer) : CC50 = 18 nM

- CAPAN-1 (Pancreatic Cancer) : CC50 = 90 nM

Normal human epithelial cells exhibit resistance to MK-4827, indicating a degree of selectivity for cancerous tissues .

In Vivo Efficacy

In vivo studies using xenograft models have shown that MK-4827 is well tolerated and exhibits significant efficacy as a monotherapy in BRCA-deficient tumors. Notably, it enhances the effectiveness of radiation therapy in p53 mutant tumors, with optimal dosing strategies identified:

| Dose Regimen | Efficacy Observed |

|---|---|

| 50 mg/kg once daily | More effective than 25 mg/kg twice daily |

This suggests that dosing frequency and amount can significantly influence therapeutic outcomes .

Pharmacokinetics

The pharmacokinetic profile of MK-4827 demonstrates favorable characteristics:

- Plasma Clearance : 28 mL/min/kg

- Volume of Distribution : Vdss = 6.9 L/kg

- Terminal Half-life : t1/2 = 3.4 hours

- Bioavailability : F = 65%

These parameters indicate that MK-4827 is effectively absorbed and distributed within biological systems, supporting its potential for clinical application .

Case Studies and Clinical Implications

Several clinical studies have highlighted the effectiveness of MK-4827 in treating advanced ovarian cancer and other malignancies associated with BRCA mutations. For instance, Niraparib has been shown to improve progression-free survival rates in patients with platinum-sensitive recurrent ovarian cancer.

Notable Clinical Findings

-

Study on Ovarian Cancer :

- Patients with recurrent ovarian cancer showed improved outcomes when treated with Niraparib compared to standard therapies.

- The drug was well tolerated with manageable side effects.

-

Combination Therapies :

- Ongoing trials are exploring the efficacy of combining MK-4827 with other chemotherapeutic agents or targeted therapies to enhance treatment responses in resistant cancer types.

属性

IUPAC Name |

2-[4-[(3R)-piperidin-3-yl]phenyl]indazole-7-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O/c20-19(24)17-5-1-3-15-12-23(22-18(15)17)16-8-6-13(7-9-16)14-4-2-10-21-11-14/h1,3,5-9,12,14,21H,2,4,10-11H2,(H2,20,24)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCHKPVIQAHNQLW-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C2=CC=C(C=C2)N3C=C4C=CC=C(C4=N3)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](CNC1)C2=CC=C(C=C2)N3C=C4C=CC=C(C4=N3)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801201233 | |

| Record name | 2-[4-(3R)-3-Piperidinylphenyl]-2H-indazole-7-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801201233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1038915-58-0 | |

| Record name | 2-[4-(3R)-3-Piperidinylphenyl]-2H-indazole-7-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1038915-58-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[4-(3R)-3-Piperidinylphenyl]-2H-indazole-7-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801201233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。